molecular formula C27H28N2O7S B5233574 ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5233574
M. Wt: 524.6 g/mol
InChI Key: YXGFWGCLSSYBQE-UHFFFAOYSA-N
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Description

ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxycarbonyl, carbamoyl, methoxyphenyl, and acetylamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of functional groups: Various functional groups are introduced through reactions such as esterification, amidation, and carbamoylation.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Automated synthesis: Employing automated systems to control reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

  • Methyl 5-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-[2-(4-methoxyphenyl)acetamido]-4-methylthiophene-3-carboxylate
  • Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-[2-(4-hydroxyphenyl)acetamido]-4-methylthiophene-3-carboxylate

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-[(2-ethoxycarbonylphenyl)carbamoyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7S/c1-5-35-26(32)19-9-7-8-10-20(19)28-24(31)23-16(3)22(27(33)36-6-2)25(37-23)29-21(30)15-17-11-13-18(34-4)14-12-17/h7-14H,5-6,15H2,1-4H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGFWGCLSSYBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)OC)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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